2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide is a synthetic organic compound classified as an amide. This compound is characterized by its unique structural features, which include an amino group and a pyrrolidine ring. It has potential applications in medicinal chemistry, particularly as a precursor for drug development and as a building block for more complex molecules.
The compound can be synthesized using various starting materials, including 2-aminopropanoic acid and 1-methylpyrrolidine, through methods that typically involve amide bond formation.
2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide belongs to the class of amides, which are organic compounds derived from carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. It is notable for its potential biological activity and interactions with various biomolecules.
The synthesis of 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide generally involves the following steps:
The optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in the final product. Industrial production may utilize automated reactors and continuous flow systems for scalability.
The molecular formula of 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide is with a molecular weight of approximately . The structure features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H25N3O |
Molecular Weight | 227.35 g/mol |
IUPAC Name | 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide |
InChI | InChI=1S/C12H25N3O/c1-4... |
InChI Key | GHQCYMBMHGDENQ-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC1CCCN(C1)C)C(=O)C(C)N |
The compound can undergo various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure selectivity towards desired products.
The mechanism of action for 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity, which could lead to various biological effects such as:
Further studies are necessary to elucidate the precise mechanisms involved in its biological activity.
The physical properties of 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide include:
Chemical properties include:
2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide has several potential applications in scientific research:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5